4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate 4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 769153-40-4
VCID: VC16150170
InChI: InChI=1S/C25H22ClN3O5/c1-3-16-8-11-18(12-9-16)28-23(30)24(31)29-27-15-17-10-13-21(22(14-17)33-2)34-25(32)19-6-4-5-7-20(19)26/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+
SMILES:
Molecular Formula: C25H22ClN3O5
Molecular Weight: 479.9 g/mol

4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate

CAS No.: 769153-40-4

Cat. No.: VC16150170

Molecular Formula: C25H22ClN3O5

Molecular Weight: 479.9 g/mol

* For research use only. Not for human or veterinary use.

4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate - 769153-40-4

Specification

CAS No. 769153-40-4
Molecular Formula C25H22ClN3O5
Molecular Weight 479.9 g/mol
IUPAC Name [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate
Standard InChI InChI=1S/C25H22ClN3O5/c1-3-16-8-11-18(12-9-16)28-23(30)24(31)29-27-15-17-10-13-21(22(14-17)33-2)34-25(32)19-6-4-5-7-20(19)26/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+
Standard InChI Key PTNGSGVKSYASCJ-JFLMPSFJSA-N
Isomeric SMILES CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Introduction

4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound recognized for its multifaceted structure and potential applications in medicinal chemistry and organic synthesis. This compound features a combination of various functional groups, including anilino, oxo, acetyl, hydrazono, methoxyphenyl, and chlorobenzoate moieties. Its molecular formula is C₂₅H₂₂ClN₃O₅, and it has garnered interest in scientific research due to its unique properties and biological activities.

Synthesis

The synthesis of 4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate typically involves multiple steps of organic reactions. Key stages include:

  • Formation of the Anilino Intermediate: This step involves the reaction of 4-ethylaniline with an appropriate acylating agent to introduce the oxo and acetyl groups.

  • Hydrazone Formation: The intermediate is then reacted with hydrazine derivatives to form the hydrazone linkage.

  • Methoxyphenyl and Chlorobenzoate Introduction: The final steps involve incorporating the methoxyphenyl and chlorobenzoate groups into the molecule.

Reaction conditions often include temperature control, solvent selection (commonly ethanol or methanol), and purification techniques like recrystallization or chromatography.

Biological Activities and Applications

Research into the specific molecular targets and pathways influenced by this compound is ongoing, with studies focusing on its potential antimicrobial and anticancer properties. The compound's unique structural features make it a subject of interest in both academic and industrial research contexts.

Potential Applications Table

Application AreaPotential Use
Medicinal ChemistryAntimicrobial and anticancer properties
Organic SynthesisSpecialty materials with diverse biological activities

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